An In-Depth Technical Guide to the Chemical Properties and Reactivity of Trichloro(trichloromethyl)silane
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Trichloro(trichloromethyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloro(trichloromethyl)silane (CCl₃SiCl₃), a perchlorinated organosilane, stands as a molecule of significant interest due to its unique electronic and steric properties. This technical guide provides a comprehensive exploration of its core chemical properties and reactivity. We will delve into its synthesis, physical characteristics, and multifaceted reactions, including hydrolysis, interactions with various nucleophiles, and thermal decomposition. This document aims to serve as a vital resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental chemistry of this compound and paving the way for its innovative applications.
Introduction
Trichloro(trichloromethyl)silane, with the CAS number 17760-13-3, is a fully chlorinated organosilicon compound.[1][2] Its structure, featuring a silicon atom bonded to a trichloromethyl group and three chlorine atoms, imparts a high degree of electrophilicity to the silicon center and significant steric bulk.[1] These characteristics govern its reactivity and make it a valuable, albeit challenging, reagent in synthetic chemistry. This guide will systematically unpack the chemical behavior of this intriguing molecule.
Chemical and Physical Properties
Trichloro(trichloromethyl)silane is a solid at room temperature with a distinct melting point.[1][2] Its high molecular weight and chlorinated nature contribute to its physical state and boiling point. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Trichloro(trichloromethyl)silane
| Property | Value | Reference(s) |
| CAS Number | 17760-13-3 | [1][2] |
| Molecular Formula | CCl₆Si | [1][2] |
| Molecular Weight | 252.81 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 112-115 °C | [1][2] |
| Boiling Point | 155 °C | [1] |
| Density | 1.695 g/cm³ | [1] |
Synthesis of Trichloro(trichloromethyl)silane
The primary route for the synthesis of trichloro(trichloromethyl)silane involves the chlorination of methyltrichlorosilane (CH₃SiCl₃). This reaction, when carried out with chlorine (Cl₂) in a carbon tetrachloride (CCl₄) solvent, can achieve a high yield of the desired perchlorinated product.[3]
Reaction Scheme: CH₃SiCl₃ + 3Cl₂ → CCl₃SiCl₃ + 3HCl
A reported yield for this reaction is as high as 97%.[3]
Detailed Experimental Protocol: Synthesis via Chlorination
Materials:
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Methyltrichlorosilane (CH₃SiCl₃)
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Chlorine gas (Cl₂)
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Carbon tetrachloride (CCl₄), anhydrous
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Inert gas (e.g., Argon or Nitrogen)
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Quenching agent (e.g., sodium thiosulfate solution)
Equipment:
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Three-necked round-bottom flask
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Gas inlet tube
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Gas outlet connected to a scrubber containing a quenching agent
Procedure:
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Set up the reaction apparatus in a well-ventilated fume hood, ensuring all glassware is dry.
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Charge the round-bottom flask with methyltrichlorosilane and anhydrous carbon tetrachloride under an inert atmosphere.
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Begin stirring the solution and gently heat the mixture to reflux.
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Slowly bubble chlorine gas through the refluxing solution via the gas inlet tube. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain a steady reflux.
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Monitor the reaction progress by gas chromatography (GC) until the desired level of conversion is achieved.
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Once the reaction is complete, stop the flow of chlorine gas and allow the mixture to cool to room temperature under an inert atmosphere.
-
Carefully quench any unreacted chlorine by slowly adding a sodium thiosulfate solution.
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The product can be isolated and purified by fractional distillation under reduced pressure.
Reactivity of Trichloro(trichloromethyl)silane
The reactivity of trichloro(trichloromethyl)silane is dominated by the highly electrophilic silicon center and the presence of six labile chlorine atoms. This makes it susceptible to nucleophilic attack, leading to the substitution of the chloro groups.
Hydrolysis
Trichloro(trichloromethyl)silane reacts readily, and often violently, with water in a hydrolysis reaction.[4] The silicon-chlorine bonds are sequentially replaced by hydroxyl groups, leading to the formation of (trichloromethyl)silanetriol (CCl₃Si(OH)₃) and hydrogen chloride (HCl). The silanetriol is unstable and readily undergoes condensation to form a cross-linked polysiloxane network.
Hydrolysis and Condensation Pathway
Caption: Stepwise hydrolysis of trichloro(trichloromethyl)silane followed by condensation.
This reactivity is characteristic of chlorosilanes and is a critical consideration for the handling and storage of this compound, which must be kept in a dry, inert atmosphere.[5]
Reactions with Nucleophiles
The general reactivity pattern of trichloro(trichloromethyl)silane with nucleophiles involves the displacement of the chloride ions.
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Alcohols: Reaction with alcohols (ROH) is expected to yield alkoxysilanes (CCl₃Si(OR)₃) through the substitution of the chloro groups. This reaction would proceed in a stepwise manner, and the final product would depend on the stoichiometry of the alcohol used.
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Amines: Primary and secondary amines (RNH₂ and R₂NH) will react as nucleophiles, attacking the silicon center to form aminosilanes. Due to the liberation of HCl, an excess of the amine or the addition of a non-nucleophilic base is typically required to neutralize the acid and drive the reaction to completion.
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Grignard Reagents: Grignard reagents (RMgX) are potent nucleophiles that can form silicon-carbon bonds. The reaction of trichloro(trichloromethyl)silane with a Grignard reagent would lead to the substitution of the chlorine atoms with the organic group from the Grignard reagent. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent.
General Nucleophilic Substitution Workflow
